molecular formula C23H30O11 B13843460 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No.: B13843460
M. Wt: 482.5 g/mol
InChI Key: SOXTVVYMFOGBJM-SCDGDKCVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and esterification. The reaction conditions typically require the use of protective groups such as acetyl groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the study of complex biochemical processes .

Properties

Molecular Formula

C23H30O11

Molecular Weight

482.5 g/mol

IUPAC Name

methyl (3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxypropoxy)oxane-2-carboxylate

InChI

InChI=1S/C23H30O11/c1-13(29-12-17-9-7-6-8-10-17)11-30-23-21(33-16(4)26)19(32-15(3)25)18(31-14(2)24)20(34-23)22(27)28-5/h6-10,13,18-21,23H,11-12H2,1-5H3/t13?,18-,19+,20?,21+,23-/m1/s1

InChI Key

SOXTVVYMFOGBJM-SCDGDKCVSA-N

Isomeric SMILES

CC(CO[C@H]1[C@H]([C@H]([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2

Canonical SMILES

CC(COC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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